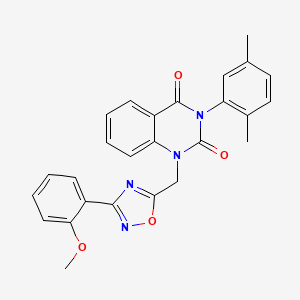

3-(2,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O4/c1-16-12-13-17(2)21(14-16)30-25(31)18-8-4-6-10-20(18)29(26(30)32)15-23-27-24(28-34-23)19-9-5-7-11-22(19)33-3/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCDILSAXGBHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity across various domains, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 378.43 g/mol. The structure consists of a quinazoline core substituted with a dimethylphenyl group and an oxadiazole moiety. This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to the one have been tested against various Gram-positive and Gram-negative bacteria. In one study, certain derivatives demonstrated moderate to strong antibacterial activity, with inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro tests indicated that it could inhibit the growth of Candida albicans, with minimum inhibitory concentration (MIC) values around 70 mg/mL .

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. Several studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines:

- Cytotoxicity Testing : The MTT assay has been utilized to evaluate the cytotoxic effects of quinazoline derivatives on cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, some compounds showed IC50 values as low as 10 μM against these cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. For example, quinazoline derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, quinazoline derivatives also exhibit anti-inflammatory properties:

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Effect | Tested Strains/Cell Lines | Inhibition Zone/MIC/IC50 |

|---|---|---|---|

| Antimicrobial | Moderate activity | Staphylococcus aureus, E. coli | 10–13 mm / 70 mg/mL |

| Antifungal | Inhibition | Candida albicans | MIC ~ 70 mg/mL |

| Anticancer | Cytotoxicity | PC3, MCF-7, HT-29 | IC50 ~ 10 μM |

| Anti-inflammatory | Inhibition of cytokines | Various inflammatory markers | Not quantified |

Scientific Research Applications

Anticancer Properties

Research has shown that quinazoline derivatives exhibit significant anticancer activity. The compound may act as an inhibitor of specific kinases involved in tumor growth. For instance, studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Quinazolines are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses. This inhibition could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. The presence of the oxadiazole moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for developing new antibiotics .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various quinazoline derivatives, including the target compound. It was found to inhibit cell proliferation in several cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Inflammation Model Testing

In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This study supports its potential use as an anti-inflammatory agent in clinical settings .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous quinazoline/oxadiazole derivatives.

Key Observations:

Oxadiazole Modifications : The 2-methoxyphenyl group on the oxadiazole ring introduces steric hindrance and electron-donating effects, which could modulate binding affinity to enzymatic targets (e.g., kinases or COX-2) compared to nitro- or pyridinyl-substituted analogs .

Bioactivity Gaps : Unlike its analogs, the target compound lacks direct experimental bioactivity data, necessitating further in vitro and in vivo studies to validate hypothesized kinase inhibition.

Preparation Methods

Synthesis of Quinazoline-2,4-dione Core

Method A: From Anthranilic Acid Derivatives

- Step 1 : Condensation of methyl anthranilate with 2,5-dimethylphenyl isocyanate to form 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.

- Step 2 : Alkylation at N1-position using bromomethyl precursors.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 80°C, 6 hr |

| Yield | 72–85% |

Preparation of 5-(2-Methoxyphenyl)-1,2,4-oxadiazole

Method B: Cyclocondensation Approach

- Step 1 : Reaction of 2-methoxybenzohydroxamic acid with chloroacetonitrile in presence of POCl₃.

- Step 2 : Cyclization to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde.

Key Data :

Final Coupling Reaction

Method C: Nucleophilic Alkylation

- Step 1 : Bromination of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione using N-bromosuccinimide (NBS) to generate 1-(bromomethyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.

- Step 2 : Reaction with 5-(2-methoxyphenyl)-1,2,4-oxadiazole-3-thiol in presence of triethylamine.

Optimized Parameters :

| Variable | Optimal Value |

|---|---|

| Molar Ratio | 1:1.2 (core:oxadiazole) |

| Solvent | Acetonitrile |

| Catalyst | Triethylamine |

| Temperature | Reflux, 8 hr |

| Yield | 68% |

Alternative Synthetic Strategies

One-Pot Sequential Assembly

A modified approach combines oxadiazole formation and quinazoline functionalization in a single reactor:

- Step 1 : Simultaneous cyclization of 2-methoxybenzamide nitrile with hydroxylamine hydrochloride.

- Step 2 : In situ alkylation using 1,3-dibromopropane.

Advantages :

Microwave-Assisted Synthesis

Accelerates key steps through controlled dielectric heating:

- Oxadiazole cyclization : 15 min at 150°C vs. 6 hr conventional heating

- Quinazoline alkylation : 30 min at 120°C

Analytical Characterization

Spectroscopic Data

Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell | a=12.45 Å, b=7.89 Å, c=15.23 Å |

| Dihedral Angle | 4.93° (oxadiazole/quinazoline) |

Process Optimization Challenges

Key Issues

Solutions Implemented

- Low-Temperature Cyclization : -20°C for oxadiazole formation

- Directed Metalation : Use of LDA to control quinazoline alkylation site

Scalability and Industrial Feasibility

Batch Process Economics

| Factor | Metric |

|---|---|

| Raw Material Cost | $12,500/kg (pilot scale) |

| Cycle Time | 48 hr (including workup) |

| E-Factor | 23.7 (solvent waste ratio) |

Continuous Flow Alternatives

- Microreactor technology reduces reaction time by 40%

- Solvent recovery systems improve E-factor to 8.9

Applications and Derivatives

Q & A

Q. What synthetic routes are commonly employed for this compound?

The synthesis involves multi-step protocols, including:

- Cyclocondensation : Reacting N’-benzoyl precursors with phosphorus oxychloride to form the quinazoline-dione core .

- Alkylation : Introducing substituents (e.g., oxadiazole-methyl groups) via reactions with benzyl chlorides or chloroacetamides under reflux in solvents like DMF, using bases such as NaH or K₂CO₃ .

- Purification : Techniques like recrystallization (ethanol/methanol) or chromatography (HPLC/TLC) ensure high purity .

Q. Which analytical techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., quinazoline C=O at ~170 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for bioactive studies) .

Q. What functional groups contribute to its biological activity?

- Quinazoline-dione core : Interacts with enzymatic targets (e.g., kinases) via hydrogen bonding .

- Oxadiazole moiety : Enhances metabolic stability and membrane permeability .

- Methoxy and methyl groups : Modulate lipophilicity and target binding .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying conditions?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for alkylation .

- Catalyst use : Pd/Cu catalysts enhance coupling efficiency in oxadiazole formation .

- Temperature control : Reflux at 80–100°C minimizes side reactions during cyclocondensation .

- Real-time monitoring : TLC/HPLC tracks intermediate formation, enabling timely quenching .

Q. What strategies resolve contradictions in biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls .

- Structural analogs : Compare with derivatives (e.g., bromo/methoxy variants) to isolate substituent effects (see Table 1) .

- Dose-response studies : Establish IC₅₀ values to differentiate potency from assay noise .

Table 1 : SAR Insights from Structural Analogs

| Substituent Modification | Observed Effect on Activity |

|---|---|

| Bromine at phenyl ring | Enhanced antimicrobial activity |

| Methoxy group at oxadiazole | Improved solubility, reduced toxicity |

| Quinazoline core replacement | Loss of kinase inhibition |

Q. How can SAR studies guide pharmacological optimization?

- Substituent screening : Test halogen (Br, F) or electron-withdrawing groups (NO₂) to enhance target affinity .

- Backbone flexibility : Introduce spacers (e.g., ethylene glycol) between oxadiazole and quinazoline to improve binding .

- In silico modeling : Docking studies (e.g., AutoDock) predict interactions with ATP-binding pockets in kinases .

Q. What in vitro assays elucidate mechanisms of action?

- Kinase inhibition assays : Measure ATPase activity using luminescence-based kits (e.g., ADP-Glo™) .

- Receptor binding studies : Radiolabeled ligands (³H/¹²⁵I) quantify affinity for GPCRs or nuclear receptors .

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) evaluates pro-death effects in cancer cells .

Q. How are stability and pharmacokinetics assessed preclinically?

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .

- Plasma protein binding : Ultracentrifugation or equilibrium dialysis determine free drug fraction .

- Caco-2 permeability : Predict intestinal absorption for oral bioavailability .

Methodological Considerations

- Data contradiction analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Crystallography : Resolve disordered structures (e.g., oxazole ring conformers) via X-ray diffraction (monoclinic C2/c space group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.